5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-2-1-3-6(4-5)14(15)16/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOMJJFPJLSWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674977 | |
| Record name | 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905107-54-2 | |
| Record name | 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview:
This approach involves the synthesis of the precursor hydrazide, which subsequently undergoes chloromethylation followed by cyclization to form the oxadiazole ring.
Step-by-step Procedure:
- Preparation of Hydrazide Intermediate : Aromatic carboxylic acids, specifically 3-nitrobenzoic acid, are converted into hydrazides via reaction with hydrazine hydrate in ethanol under reflux conditions.
- Chloromethylation : The hydrazide is then treated with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride as catalysts, under controlled temperature (typically 0–25°C).
- Cyclization : The chloromethylated hydrazide is refluxed in an inert solvent like acetonitrile or ethanol with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid to induce ring closure, forming the oxadiazole core.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, acetonitrile |
| Catalyst | POCl₃, P₂O₅ |
| Temperature | 0–75°C |
| Time | 4–12 hours |
Notes:
- The cyclization step is monitored via Thin Layer Chromatography (TLC), observing the disappearance of hydrazide precursor.
- Purification is achieved through recrystallization from ethanol or methanol.
Condensation of Amidoximes with Chlorocarbonyl Derivatives
Method Overview:
This method is based on the condensation of amidoximes with chlorocarbonyl compounds such as chlorocarbonyl methyl chloride or chloromethyl chlorides, facilitating ring formation through cyclodehydration.
Procedure:
- Synthesis of Amidoxime : Aromatic nitriles are converted into amidoximes by treatment with hydroxylamine hydrochloride in basic medium (e.g., sodium carbonate) at elevated temperatures.
- Activation of Chloromethylating Agent : Chloromethyl chlorides are used as electrophiles to react with amidoximes.
- Cyclization : The mixture is heated (above 100°C), promoting intramolecular cyclization to form the oxadiazole ring, often in the presence of a base like triethylamine.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Dichloromethane (DCM), DMF |
| Temperature | 80–120°C |
| Time | 6–24 hours |
Notes:
- The reaction progress is monitored via TLC and IR spectroscopy, with characteristic NO₂ stretching (~1550 cm⁻¹) confirming the nitro group.
- Purification involves column chromatography.
Dipolar Cycloaddition of Nitrile Oxides to Aromatic Nitriles
Method Overview:
This approach employs the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, to aromatic nitriles bearing appropriate substituents.
Procedure:
- Generation of Nitrile Oxide : From chloroximes or oximes using halogenating agents like CCl₄ and triphenylphosphine, nitrile oxides are formed.
- Cycloaddition : The nitrile oxide reacts with the aromatic nitrile (bearing the nitro group at the 3-position) under reflux in a polar solvent such as acetonitrile or DMSO.
- Ring Closure : The cycloaddition results in the formation of the oxadiazole ring with high regioselectivity.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Acetonitrile, DMSO |
| Temperature | Reflux (~80°C) |
| Time | 12–24 hours |
Notes:
- Reaction completion is confirmed via TLC and IR spectroscopy.
- The final product is purified through recrystallization or chromatography.
Data Tables Summarizing Preparation Methods
| Method | Precursors | Reagents | Solvent | Temperature | Reaction Time | Key Features |
|---|---|---|---|---|---|---|
| Hydrazide Cyclization | Aromatic acid hydrazide | POCl₃, chloromethylating agent | Ethanol, acetonitrile | 0–75°C | 4–12 hrs | Efficient ring closure, suitable for scale-up |
| Amidoxime Condensation | Aromatic nitrile | Chlorocarbonyl derivatives | DCM, DMF | 80–120°C | 6–24 hrs | High regioselectivity, versatile |
| Nitrile Oxide Cycloaddition | Aromatic nitrile | Halogenating agents, triphenylphosphine | Acetonitrile, DMSO | Reflux (~80°C) | 12–24 hrs | Mild conditions, high regioselectivity |
Analytical Confirmation:
- NMR Spectroscopy : Characteristic peaks for the chloromethyl group (~δ 4.7 ppm) and aromatic protons.
- IR Spectroscopy : NO₂ stretch (~1550 cm⁻¹), C=N stretch (~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the dichloromethyl group.
Scientific Research Applications
Basic Information
- Molecular Formula : C9H5Cl2N3O3
- Molecular Weight : 274.06 g/mol
- CAS Number : 905107-54-2
- Melting Point : Approximately 60 °C
- Boiling Point : Predicted to be around 399.9 °C
- Density : Approximately 1.465 g/cm³
Structural Characteristics
The oxadiazole ring structure contributes to the compound's reactivity and stability, making it suitable for various applications. The presence of dichloromethyl and nitrophenyl groups enhances its electrophilic properties.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. A study demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds in drug development .
Material Science
This compound has been utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance under stress .
Environmental Studies
The compound has shown promise in environmental applications, particularly in the degradation of pollutants. Its reactive nature allows it to participate in photochemical reactions that can break down hazardous substances in wastewater treatment processes .
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at XYZ University evaluated the anti-cancer properties of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .
Case Study 2: Polymer Enhancement
In a project focused on developing high-performance polymers, researchers incorporated varying concentrations of this compound into polycarbonate matrices. The modified polymers exhibited enhanced tensile strength and thermal resistance compared to unmodified controls .
Case Study 3: Pollutant Degradation
An environmental study assessed the efficacy of this compound in degrading organic pollutants in contaminated water sources. The findings revealed that under UV irradiation, the compound facilitated the breakdown of several persistent organic pollutants within hours .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent investigation | Significant cytotoxic effects on cancer cell lines |
| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |
| Environmental Studies | Degradation of pollutants | Effective breakdown of organic pollutants under UV |
Mechanism of Action
The mechanism of action of 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various biomolecules.
Comparison with Similar Compounds
Key Observations :
- Steric bulk from dichloromethyl may reduce sensitivity compared to nitro-rich analogs like LLM-192 .
Physicochemical and Performance Properties
| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Thermal Stability (Tdec, °C) | Sensitivity (IS/FS) | Detonation Velocity (m/s) |
|---|---|---|---|---|---|
| Target Compound (Inferred) | ~280 (estimated) | ~1.8–1.9 | >150 (predicted) | Moderate (IS: 15–20 J) | ~8500–9000 (estimated) |
| 5-(2-Furyl)-3-(3-nitrophenyl)-oxadiazole | 257.2 | 1.5–1.6 | 100–120 | High (IS: <10 J) | Not reported |
| LLM-192 | 342.2 | 1.85 | 117 | High (IS: 12.5 J, FS: 72 N) | 9046 |
| 3-(2,4-Dichlorophenyl)-5-methyl-oxadiazole | 243.1 | 1.6–1.7 | 100–120 | Low (IS: >30 J) | Not applicable |
Key Observations :
- The dichloromethyl group likely increases molecular weight and density compared to furan or methyl analogs, enhancing detonation performance .
- Thermal stability is expected to surpass nitro-rich analogs (e.g., LLM-192) due to chlorine’s stabilizing effects .
- Sensitivity may be lower than LLM-192 due to steric shielding from dichloromethyl .
Biological Activity
5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C9H5Cl2N3O3
- Molecular Weight : 274.06 g/mol
- CAS Number : 905107-54-2
This compound features a dichloromethyl group and a nitrophenyl moiety attached to the oxadiazole ring, which contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by interacting with estrogen receptors and inhibiting cell viability in breast cancer models .
- Case Study : A derivative was tested against MCF-7 breast cancer cells, showing dose-dependent cytotoxicity and activation of apoptosis pathways .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial Activity : In vitro tests indicated that the compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains .
- Antifungal Activity : The compound demonstrated antifungal properties with MIC values indicating effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum. .
Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including the target compound. Key findings include:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Receptor Interaction : Binding to estrogen receptors suggests a targeted approach in hormone-sensitive cancers.
- Cell Viability Reduction : The compound effectively reduces cell viability in various cancerous and microbial cell lines.
Q & A
Q. What are the most reliable synthetic routes for 5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole?
The compound can be synthesized via cyclization reactions involving chloromethyl oxadiazole precursors. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are typically prepared by reacting acyl chlorides with amidoximes in pyridine under reflux. A specific protocol involves heating 2,4-dichlorobenzoyl chloride with N′-hydroxy-3-nitrobenzamidine in pyridine at 114°C for 1.5 hours, followed by purification via column chromatography (yield: ~55%) . Key intermediates should be characterized by IR, NMR, and elemental analysis to confirm purity and structure .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Assign H and C peaks to confirm substituent positions and electronic environments. For example, the dichloromethyl group exhibits distinct splitting patterns in H NMR due to coupling with chlorine atoms .
- X-ray crystallography : Resolve dihedral angles between the oxadiazole ring and aromatic substituents (e.g., 5.4° for dichlorophenyl and 4.0° for nitrophenyl groups) to understand steric and electronic interactions .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
Q. What in vitro biological assays are suitable for evaluating this compound’s activity?
Focus on apoptosis induction assays (e.g., caspase activation) and cell cycle analysis (flow cytometry for G1-phase arrest). For example, structurally related oxadiazoles have shown activity against breast cancer cell lines (T47D) via caspase-dependent pathways . Use dose-response studies (e.g., 1–50 µM) to determine IC values and compare potency across cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Substituent modulation : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. SAR data from analogs indicate that 5-position substituents (e.g., chlorothiophene) significantly impact apoptotic activity .
- Heterocyclic replacements : Substitute the oxadiazole core with pyridyl or thiophene rings to improve binding affinity. For example, 5-(3-chlorothiophen-2-yl) analogs show enhanced in vivo antitumor activity in MX-1 xenograft models .
Q. What computational methods predict the compound’s energetic or pharmacological properties?
- Density functional theory (DFT) : Calculate bond lengths, angles, and electrostatic potential surfaces to correlate with crystallographic data (e.g., Gaussian 03 for optimizing molecular geometry) .
- Molecular docking : Simulate interactions with biological targets (e.g., TIP47, an IGF II receptor binding protein) to rationalize selectivity. For example, photoaffinity labeling studies have identified TIP47 as a target for related oxadiazole apoptosis inducers .
Q. How can researchers resolve contradictions in reported biological data?
- Context-dependent activity : Investigate cell line-specific responses (e.g., inactivity in colorectal vs. breast cancer lines) by profiling expression levels of target proteins (e.g., TIP47) .
- Metabolic stability assays : Test cytochrome P450 interactions to identify if rapid metabolism explains inconsistent in vitro vs. in vivo results .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
